molecular formula C16H15ClN6O3 B2635920 3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921553-58-4

3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2635920
CAS No.: 921553-58-4
M. Wt: 374.79
InChI Key: MBWOXOZOMPCEGV-UHFFFAOYSA-N
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Description

This compound is a triazolopurine-dione derivative characterized by a fused triazolo-purine core with substituents at the 3-, 5-, and 9-positions. The 2-methoxyethyl chain at position 9 enhances solubility, while the methyl group at position 5 may stabilize the molecule against metabolic degradation.

Properties

IUPAC Name

8-(4-chlorophenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3/c1-21-14-11(13(24)18-16(21)25)22(7-8-26-2)15-20-19-12(23(14)15)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWOXOZOMPCEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Purine Ring Construction: The triazole intermediate is then subjected to further cyclization with formamide or formic acid derivatives to form the purine ring.

    Substitution Reactions: The chlorophenyl, methoxyethyl, and methyl groups are introduced through nucleophilic substitution reactions, often using reagents like chlorobenzene, methoxyethyl chloride, and methyl iodide, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Ammonia, primary amines, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, it may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival pathways. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses.

Comparison with Similar Compounds

Structural Analogues from Spirotriazolo-Decane Diones ()

Compounds such as (±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione (5{3,1}) and its phenethyl-substituted analog (5{3,2}) share a dione moiety and triazole-related heterocycles. However, their spirocyclic frameworks differ significantly from the fused triazolo-purine system of the target compound. Key differences include:

  • Substituent Effects : The dimethoxyphenyl group in 5{3,1} and 5{3,2} introduces electron-donating methoxy groups, contrasting with the electron-withdrawing 4-chlorophenyl group in the target compound.
  • Synthetic Yield and Purity : The target compound’s synthesis data are unavailable, but analogs like 5{3,2} show lower purity (68% vs. 90% for 5{3,1}), highlighting challenges in synthesizing bulkier derivatives.

3-(4-Chlorophenyl)-5-methyl-9-(4-methylbenzyl)-triazolo[4,3-e]purine-dione ()

This analog replaces the 2-methoxyethyl group with a 4-methylbenzyl substituent. Key comparisons include:

  • Solubility vs. Lipophilicity : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to the hydrophobic 4-methylbenzyl group.
  • Steric Effects : The bulkier benzyl group may hinder binding to flat enzymatic pockets, whereas the flexible methoxyethyl chain could allow better conformational adaptability.

Natural Purine-Diones from Marine Sources ()

Compounds like 1,7,9-trimethyl-1H-purine-6,8(7H,9H)-dione (isolated from coral) lack the triazolo ring and complex substituents of the target compound. For example:

  • Biological Activity : Natural purine-diones often exhibit baseline cytotoxic or antimicrobial effects, whereas synthetic triazolopurine-diones may target specific enzymes (e.g., phosphodiesterases) due to tailored substituents.

Triazolo-Pyrimidinone Derivatives ()

Compounds such as 3,6-di-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-triazolo-pyrimidin-5-one (4f) feature fused triazolo-pyrimidinone cores but differ in substitution patterns:

  • Synthetic Complexity : Both classes require multi-step syntheses, but the sp²-hybridized methylene group in 4f introduces rigidity absent in the target compound’s flexible methoxyethyl chain.

Tabulated Comparison of Key Compounds

Compound Name / Structure Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Notable Features
Target Compound: 3-(4-Chlorophenyl)-9-(2-methoxyethyl)-5-methyl-triazolo-purine-dione C₁₈H₁₈ClN₅O₃ (estimated) ~400 (estimated) N/A N/A Balances lipophilicity (4-ClPh) and solubility (2-methoxyethyl)
(±)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl-spirotriazolo-decane-dione (5{3,1}) C₁₈H₂₅N₃O₄ 348 66 90 Spirocyclic core; high purity
3-(4-Chlorophenyl)-9-(4-methylbenzyl)-triazolo-purine-dione C₂₁H₁₈ClN₅O₂ ~408 N/A N/A Hydrophobic 4-methylbenzyl substituent
1,7,9-Trimethyl-purine-6,8-dione (from coral) C₈H₁₀N₄O₂ 194 N/A N/A Simpler structure; natural origin
3,6-Di-(4-methoxyphenyl)-triazolo-pyrimidinone (4f) C₂₄H₂₀N₄O₃ 412 N/A N/A Rigid fused system; electron-rich methoxy substituents

Biological Activity

The compound 3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazolopurine family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H15ClN6O3\text{C}_{14}\text{H}_{15}\text{Cl}\text{N}_6\text{O}_3

This structure includes a chlorophenyl group and a methoxyethyl side chain that are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of triazolopurines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

Bacterial Strain Activity
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Other strains (e.g., E. coli, Staphylococcus aureus)Weak to moderate

In vitro assays demonstrated that the compound inhibits bacterial growth effectively, suggesting its potential as an antibacterial agent .

Anticancer Properties

The compound has shown promise in cancer therapy. Preliminary in vitro studies indicate that it may induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition range from 0.63 to 2.14 µM across different derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Molecular docking studies have shown that the compound interacts favorably with target enzymes and receptors, indicating a strong binding affinity that enhances its pharmacological effects.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects by inducing oxidative damage selectively in malignant cells .
  • Cell Cycle Arrest : Evidence suggests that treatment with this compound leads to cell cycle arrest at the G2/M phase in cancer cells, preventing their proliferation .

Case Studies and Research Findings

Several case studies have documented the effects of this compound on various biological systems:

  • Case Study 1 : A study involving HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.
  • Case Study 2 : In vivo studies using murine models showed significant tumor regression when treated with the compound compared to control groups receiving standard chemotherapy agents.

Toxicological Profile

Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. In vivo mutagenicity studies have reported negative results, suggesting a favorable safety profile for further development .

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